(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-methylbenzyl)thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S3/c1-15-5-2-6-16(11-15)12-18-14-24-22(31-18)25-20(27)8-3-9-26-21(28)19(32-23(26)30)13-17-7-4-10-29-17/h2,4-7,10-11,13-14H,3,8-9,12H2,1H3,(H,24,25,27)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTFYDGZLAKIEF-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-methylbenzyl)thiazol-2-yl)butanamide is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antibacterial, antifungal, and anticancer activities, supported by diverse research findings and data.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the furan moiety and the thiazole substituent enhances its chemical properties, potentially influencing its biological efficacy.
Antibacterial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, derivatives of similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 16 - 32 |
| Staphylococcus epidermidis | 16 - 32 |
| Bacillus subtilis | Not observed |
Antifungal Activity
The compound's structural analogs have been reported to possess antifungal activity as well. Research has highlighted that certain thiazolidinone derivatives can inhibit fungal growth, although specific data for this compound requires further empirical investigation.
Anticancer Activity
The anticancer potential of thiazolidinone compounds is notable. Studies have demonstrated that derivatives containing a furan moiety exhibit moderate to strong antiproliferative effects in various cancer cell lines, including leukemia . The activity is often dose-dependent, with the electron-donating groups on the thiazolidinone moiety playing a crucial role in enhancing anticancer properties.
| Cell Line | Activity |
|---|---|
| Human leukemia cell lines | Moderate to strong |
| HepG2 (liver carcinoma) | Significant cytotoxicity |
The mechanisms underlying the biological activities of these compounds include:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Thiazolidinones may also induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Case Studies
- Anticancer Study : In a study assessing various thiazolidinone derivatives, it was found that modifications at the C-terminal significantly influenced antiproliferative activity against human leukemia cell lines. The MTT assay indicated that compounds with specific substituents showed enhanced activity compared to others .
- Antimicrobial Study : Another investigation into rhodanine-furan conjugates revealed their effectiveness against Staphylococcus aureus, confirming the potential of similar structures in developing new antibacterial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of thiazolidinone derivatives with variable aromatic substituents. Below is a systematic comparison with structurally related analogs:
Structural and Physicochemical Comparison
Functional and Pharmacological Insights
- However, nitro groups may also increase toxicity risks . Thiazole vs. Pyridine (): The pyridin-2-yl analog (MW 373.45) has lower steric hindrance compared to the target compound’s 5-(3-methylbenzyl)thiazol-2-yl group, which may favor deeper binding pockets in target proteins . Ethoxy vs. Methylbenzyl (): The 4-ethoxyphenyl substituent (MW 452.53) improves aqueous solubility compared to the hydrophobic 3-methylbenzyl group in the target compound, suggesting divergent pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
